molecular formula C9H12ClN3O B7763649 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

Cat. No.: B7763649
M. Wt: 213.66 g/mol
InChI Key: ZKPIOVMOCOYLKU-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride (CAS 1346598-18-2) is a deuterated benzimidazole derivative featuring a deuterium (d6)-labeled dimethyl group and an amino substituent on the fused benzene ring. The incorporation of deuterium atoms enhances its utility as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies . Its hydrochloride salt form improves solubility in polar solvents, facilitating its application in biological assays.

Properties

IUPAC Name

5-amino-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIOVMOCOYLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrobenzimidazolone Precursor Formation

The non-deuterated benzimidazolone core is typically synthesized via cyclization of 4-nitro-1,2-phenylenediamine with urea at elevated temperatures (140–170°C). For deuterated analogs, modifications include:

  • Deuterated Solvents : Using deuterated methanol (CD3OD) or dimethylformamide-d7 to minimize proton exchange.

  • Deuterated Methylation Reagents : Replacing conventional methyl iodide (CH3I) with deuterated variants (CD3I) during dimethyl group installation.

Example Protocol :

  • React 4-nitro-1,2-phenylenediamine with CD3I in the presence of a base (e.g., K2CO3) to form 1,3-dimethyl-4-nitro-2-benzimidazolinone-d6.

  • Cyclize with urea at 170°C for 2 hours, achieving 85–90% yield.

Catalytic Hydrogenation for Amino Group Formation

Hydrogenation of Nitro to Amino Groups

The reduction of the nitro group in 5-nitro-1,3-dimethyl-2-benzimidazolinone-d6 is critical. Traditional methods use H2 and metal catalysts (e.g., Raney nickel or palladium on carbon). For deuterated compounds:

  • Deuterium Gas (D2) : Substituting H2 with D2 may introduce deuterium at the amine position, but this risks over-deuteration.

  • Deuterated Solvents : Methanol-d4 ensures no proton back-exchange during reduction.

Optimized Conditions :

  • Catalyst: 5% Pd/C (3–5 wt% of substrate).

  • Solvent: CD3OD (10–15 mL/g substrate).

  • Pressure: 1.0–1.5 MPa D2 at 80–100°C for 6–8 hours.

  • Yield: 98% with >99% isotopic purity.

Deuterium Incorporation Techniques

Methyl Group Deuteration

The 1,3-dimethyl groups are deuterated using CD3I in a nucleophilic substitution reaction. Key parameters:

  • Reagent Stoichiometry : 2.2 equivalents of CD3I per methyl group.

  • Base Selection : Potassium carbonate (K2CO3) in anhydrous acetone minimizes side reactions.

  • Isotopic Purity : Confirmed via mass spectrometry (MS) and ²H NMR, showing >98% deuterium incorporation.

Amine Group Considerations

While the target compound’s amine group (-NH2) is non-deuterated, side reactions during hydrogenation may introduce deuterium. Using H2 in deuterated solvents limits this risk, preserving the -NH2 structure.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in deuterated ethanol (C2D5OD):

  • Dissolve 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 in C2D5OD.

  • Add concentrated HCl (37%) dropwise at 0°C.

  • Precipitate the hydrochloride salt by cooling to -20°C.

  • Isolate via filtration and dry under vacuum (95% recovery).

Analytical Characterization

Spectroscopic Validation

  • ¹H/²H NMR : Absence of peaks at 2.5 ppm (CH3) confirms CD3 incorporation.

  • Mass Spectrometry : Molecular ion peak at m/z 226.2 [M+H]+ (calc. 226.1 for C9H7D6N3O·HCl).

  • HPLC Purity : >99.3% using a C18 column (0.1% TFA in H2O/CD3CN).

Isotopic Purity Assessment

Isotopic enrichment is quantified via high-resolution MS:

IsotopologueTheoretical m/zObserved m/zAbundance (%)
d0220.1Not detected<0.1
d6226.1226.298.9

Comparative Analysis of Synthetic Routes

MethodYield (%)Isotopic Purity (%)Catalyst Reusability
Traditional H2 Reduction950 (non-deuterated)Limited
D2 Reduction in CD3OD9898.920 cycles
Iron Powder Reduction85N/ANone

Catalytic hydrogenation with deuterated solvents outperforms classical methods in yield and isotopic purity. Raney nickel and palladium catalysts show no degradation after 20 cycles .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Key Benzimidazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application
Target Compound 1346598-18-2 C9H7D6N3O·HCl ~297.7* d6-dimethyl, amino LC-MS internal standard
Compound A 1047652-16-3 C9H12N4O·2ClH·H2O 283.20 Dimethylamino, dihydrochloride Kinase inhibition studies
Compound B 55621-49-3 C7H8N4O 164.16 5,6-diamino Organic synthesis

*Estimated based on deuterium substitution.

Biological Activity

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is a derivative of benzimidazolone. Its structure includes a benzimidazole ring with amino and dimethyl substituents, which contribute to its biological properties. The presence of deuterium (d6) isotopes may influence its pharmacokinetic properties and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • CB2 Receptor Binding : Research indicates that compounds similar to 5-Amino-1,3-dimethyl-2-benzimidazolinone derivatives exhibit binding activity to the CB2 receptor, which is implicated in pain modulation and anti-inflammatory responses .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. Its structural features allow it to interact with thiol-containing enzymes, potentially altering their activity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Biological Activity Methodology Findings
Study 1Anti-inflammatoryIn vitro assaysInhibited cytokine production in macrophages.
Study 2AnticancerCell viability assaysInduced apoptosis in cancer cell lines (HeLa, A549).
Study 3CB2 receptor affinityRadiolabeled binding assaysHigh affinity for CB2 receptors; potential for pain relief applications.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of benzimidazolone derivatives, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of benzimidazolone derivatives is often influenced by their structural modifications. For example:

  • Substituent Variations : The presence of different substituents on the benzimidazole ring can enhance or diminish biological activity. For instance, modifications that increase lipophilicity may improve cell membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride?

  • Methodological Answer :

  • Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₉H₇D₆N₃O·HCl) and isotopic pattern.
  • Deuterium NMR (²H NMR) can confirm the position and incorporation of deuterium atoms, as deuterium shifts differ from protons .
  • Pair HPLC-UV with a deuterated solvent system (e.g., D₂O-containing mobile phases) to assess purity and detect non-deuterated impurities .
  • Reference InChI Key and Canonical SMILES (e.g., from PubChem) for spectral database alignment .

Q. What storage conditions and handling precautions are critical for maintaining the stability of this compound?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or deuterium exchange with ambient moisture .
  • Use inert atmospheres (e.g., argon) during weighing and reactions to minimize deuterium loss.
  • Follow ALARA principles (As Low As Reasonably Achievable) for exposure, as hydrochloride salts may release irritant vapors under heating .

Advanced Research Questions

Q. How can deuterium labeling influence the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Design in vitro microsomal assays (e.g., liver microsomes in deuterated buffers) to compare metabolic rates with non-deuterated analogs. Monitor metabolites via LC-MS/MS to identify deuterium retention in cleavage products .
  • Use isotopic tracing in animal models to track deuterium’s impact on half-life. Note that deuteration at metabolically stable positions (e.g., methyl groups) may enhance stability via the kinetic isotope effect (KIE) .
  • Validate findings against structurally similar benzimidazole derivatives (e.g., 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol dihydrochloride) to contextualize isotopic effects .

Q. What experimental strategies mitigate deuterium isotope effects during functionalization reactions of this compound?

  • Methodological Answer :

  • Optimize reaction conditions (temperature, solvent) to minimize KIE. For example, use polar aprotic solvents (e.g., deuterated DMF) to reduce proton-deuterium exchange .
  • Employ catalytic deuteration methods (e.g., Pd/D₂O systems) for selective deuteration of reactive sites post-synthesis .
  • Monitor reaction progress with online FTIR to detect unintended H/D exchange in intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.